3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Overview
Description
PF-00212062 is a compound developed by Pfizer, known for its role as an antagonist of the prostaglandin E2 receptor EP2 subtype. This receptor is involved in various physiological processes, including inflammation and smooth muscle relaxation. PF-00212062 has been investigated for its potential therapeutic applications in conditions such as cancer and other diseases involving the prostaglandin E2 pathway .
Preparation Methods
The synthetic routes for PF-00212062 involve multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The preparation typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization under specific conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
PF-00212062 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a tool compound to study the prostaglandin E2 receptor EP2 subtype and its role in various chemical pathways.
Biology: It is used to investigate the biological functions of the prostaglandin E2 receptor EP2 subtype in cellular processes.
Medicine: PF-00212062 has been explored for its therapeutic potential in treating conditions such as cancer, inflammation, and other diseases involving the prostaglandin E2 pathway.
Mechanism of Action
PF-00212062 exerts its effects by binding to the prostaglandin E2 receptor EP2 subtype, thereby blocking the action of prostaglandin E2. This inhibition leads to a decrease in the downstream signaling pathways mediated by cyclic adenosine monophosphate (cAMP), which is responsible for various physiological effects such as inflammation and smooth muscle relaxation. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the adenylate cyclase-cAMP pathway .
Comparison with Similar Compounds
PF-00212062 can be compared with other prostaglandin E2 receptor antagonists, such as:
Taprenepag isopropyl: Another antagonist of the prostaglandin E2 receptor EP2 subtype, used in the treatment of glaucoma and ocular hypertension.
Dinoprostone: A naturally occurring prostaglandin E2 used in medical applications such as labor induction and cervical ripening.
PF-00212062 is unique in its specific binding affinity and selectivity for the prostaglandin E2 receptor EP2 subtype, making it a valuable tool for studying this receptor and its associated pathways .
Properties
Molecular Formula |
C27H24N2O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[[4-(4-cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-23-10-8-22(9-11-23)25(30)29-15-14-27(17-29,26(31)32)18-34-24-12-6-21(7-13-24)20-4-2-19(16-28)3-5-20/h2-13H,14-15,17-18H2,1H3,(H,31,32) |
InChI Key |
MDVYCLAYSVNYDS-UHFFFAOYSA-N |
SMILES |
O=C(C1(COC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CN(C(C4=CC=C(OC)C=C4)=O)CC1)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)(COC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-04852946; PF 04852946; PF04852946. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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